molecular formula C18H18O2S B277718 3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one

3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one

Cat. No. B277718
M. Wt: 298.4 g/mol
InChI Key: JJEXFXHXNVCUDE-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one, also known as EMPP, is a chemical compound that belongs to the chalcone family. Chalcones are known for their various biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. EMPP has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biomedicine.

Mechanism of Action

The exact mechanism of action of 3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. 3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In vivo studies have shown that 3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis, colitis, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one in lab experiments is its potent anti-inflammatory and antioxidant properties. These properties make it a useful tool for studying the role of inflammation and oxidative stress in various diseases. 3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of using 3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.

Future Directions

There are several potential future directions for research on 3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one. One area of interest is its potential use as a drug delivery system. 3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one has been shown to be effective in delivering drugs to specific tissues and organs, and further research in this area could lead to the development of new and more effective drug delivery systems. Another area of interest is the potential use of 3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one as a therapeutic agent for various diseases, including cancer, arthritis, and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one.

Synthesis Methods

3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde or ketone with an aromatic compound in the presence of a base catalyst. For the synthesis of 3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one, 2-ethoxybenzaldehyde and 4-methylthiophenylketone are used as starting materials. The reaction is carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide, and the resulting product is purified using column chromatography.

Scientific Research Applications

3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one has been studied for its potential applications in various scientific research areas, including pharmacology, biomedicine, and drug discovery. In pharmacology, 3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one has been shown to exhibit potent anti-inflammatory and antioxidant properties. It has also been studied for its potential anticancer activity, particularly against breast cancer cells. In biomedicine, 3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one has been investigated for its potential use as a drug delivery system, as well as for its ability to inhibit bacterial growth.

properties

Molecular Formula

C18H18O2S

Molecular Weight

298.4 g/mol

IUPAC Name

(E)-3-(2-ethoxyphenyl)-1-(4-methylsulfanylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O2S/c1-3-20-18-7-5-4-6-15(18)10-13-17(19)14-8-11-16(21-2)12-9-14/h4-13H,3H2,1-2H3/b13-10+

InChI Key

JJEXFXHXNVCUDE-JLHYYAGUSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)SC

SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)SC

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)SC

Origin of Product

United States

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